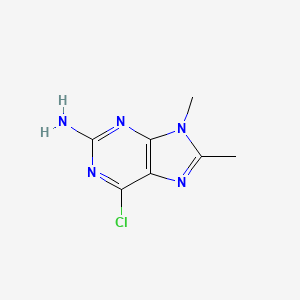

6-Chloro-8,9-dimethyl-9H-purin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN5 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

6-chloro-8,9-dimethylpurin-2-amine |

InChI |

InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12) |

InChI Key |

BJHRAPLOCUFZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(N=C2Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 8,9 Dimethyl 9h Purin 2 Amine and Analogues

Strategies for Purine (B94841) Core Construction

The bicyclic purine structure, consisting of a fused pyrimidine (B1678525) and imidazole (B134444) ring, can be assembled through various synthetic routes. The most common strategies involve building one ring onto the other, starting from either a pyrimidine or an imidazole precursor.

Synthesis from Pyrimidine Precursors

A classical and widely utilized method for constructing the purine core is the Traube synthesis, which involves the cyclization of a substituted diaminopyrimidine. youtube.com This approach builds the imidazole ring onto a pre-existing pyrimidine. A common precursor for compounds like 6-chloro-2-aminopurine is 2,4,5-triamino-6-chloropyrimidine. nih.govnih.gov The imidazole ring closure is achieved by reacting the triaminopyrimidine with a reagent that provides the final carbon atom (C8) of the purine ring.

Appropriate reagents for this cyclization include triethyl orthoformate or diethoxymethyl acetate. nih.gov The reaction is typically conducted at elevated temperatures, often above 80°C, and can proceed in the absence of an additional solvent or in a suitable inert solvent. nih.gov For instance, heating 2,4,5-triamino-6-chloropyrimidine hydrochloride with triethyl orthoformate at 105°C allows for the distillation of the ethanol (B145695) byproduct, driving the reaction to completion. nih.gov

A related strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) with an aldehyde. For example, 6-chloro-8-substituted-9H-purine derivatives can be synthesized through a one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes using cellulose (B213188) sulfuric acid as a reusable catalyst. rsc.org This method is noted for its high yields and short reaction times. rsc.org

Synthesis from Imidazole Derivatives

An alternative approach to the purine core involves constructing the pyrimidine ring onto a pre-formed imidazole derivative. nih.govrsc.org This method is particularly useful for achieving specific substitution patterns that may be difficult to access through pyrimidine-based routes. The synthesis begins with a suitably functionalized imidazole, which then undergoes cyclization to form the six-membered pyrimidine ring.

For instance, the synthesis of various fused 2-amino-imidazoles, including purines, can be accomplished in a one-pot reaction under mild conditions. nih.gov This process starts with 1,2-diamino-arenes (or their heterocyclic equivalents) and Vilsmeier reagents, followed by an oxidation step using diacetoxy-iodobenzene (DIB). nih.gov This methodology is tolerant of various functional groups, making it a versatile route to complex purine structures. nih.gov

Regioselective Functionalization of the Purine Scaffold

Once the purine core is established, further diversification can be achieved through regioselective functionalization. N-alkylation is a primary method for introducing substituents onto the nitrogen atoms of the purine rings, with the N9 and N7 positions of the imidazole ring being the most common sites of reaction.

N-Alkylation Strategies at N9 and N7 Positions

Direct alkylation of purines, particularly those like 2-amino-6-chloropurine (B14584), often results in a mixture of N9 and N7 isomers. rsc.orgwikipedia.org The thermodynamically more stable N9 regioisomer is typically the predominant product. rsc.org The ratio of these isomers is influenced by several factors, including the nature of the C6 substituent, the base, the solvent, and the reaction temperature. acs.orgwikipedia.org

The most common method for N-alkylation involves treating the purine with an alkyl halide in the presence of a base. wikipedia.org The choice of base and reaction conditions can significantly impact the yield and regioselectivity. For 2-amino-6-chloropurine, alkylation with methyl iodide using a base like DBU in acetonitrile (B52724) can produce a mixture of N7- and N9-methylated products in low yields. acs.org The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to provide better results. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to improve yields and selectivity. When the N-benzylation of 2-amino-6-chloropurine with benzyl (B1604629) bromide is carried out with microwave assistance, a high yield (88%) of the N9-alkylated product is obtained with high regioselectivity. acs.org Similarly, microwave irradiation during methylation or cyclopentylation can favor the selective formation of the N9-alkylated derivative, whereas the same reaction at room temperature might be less efficient. acs.org

| Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | DBU | Acetonitrile | 48 h | N7-methyl & N9-methyl | 8% & 12% | acs.org |

| Methyl Iodide | KOH | Acetonitrile | 48 h | Low Yield | - | acs.org |

| Methyl Iodide | (Bu)4NOH | Acetonitrile | 30 min, 60°C, MW | N9-methyl (selective) | - | acs.org |

| Benzyl Bromide | - | Acetonitrile | 50°C, MW | N9-benzyl | 88% | acs.org |

| Cyclopentyl Bromide | - | - | Stirring, RT | N9-cyclopentyl | - | acs.org |

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, provides a powerful method for the N-allylation of purines. acs.org This reaction involves the reaction of a nucleophile—in this case, the purine nitrogen—with a π-allyl palladium complex formed from an allylic substrate with a leaving group. acs.org

This methodology has been successfully applied to the regioselective N-allylation of purines. In one example, the palladium-catalyzed allylic amination of alicyclic Morita–Baylis–Hillman adducts with purine nucleophiles proceeded with excellent N9/N7 selectivity (>19:1) and high enantioselectivity using a chiral phosphine (B1218219) ligand (i-Pr-Phosferrox). wikipedia.org Another reported method describes the regioselective palladium-catalyzed allylic alkylation of several nitrogen heterocycles, including purines, using simple allylic alcohols as the electrophile precursors. nih.gov This reaction is facilitated by an organoboron co-catalyst, which serves to activate the purine nucleophile for selective N-functionalization and accelerates the formation of the key π-allylpalladium intermediate. nih.gov

Mitsunobu Coupling for N-Alkylation

The Mitsunobu reaction is a versatile method for the N-alkylation of purines, including 2-amino-6-chloropurine, offering a pathway to carbocyclic and acyclic guanosine (B1672433) analogs. researchgate.net This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). researchgate.netorganic-chemistry.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate which activates the alcohol for nucleophilic attack by the purine nitrogen. organic-chemistry.org

A significant advantage of the Mitsunobu reaction is its high regioselectivity for the N-9 position of the purine ring, which is often favored over the N-7 position. researchgate.netresearchgate.net For instance, reacting 8-bromo-2-amino-6-chloropurine with an alcohol under Mitsunobu conditions leads to a high conversion and almost exclusive formation of the N-9 alkylated isomer. researchgate.net This selectivity is a key benefit compared to classical alkylation methods which may produce a mixture of N-7 and N-9 isomers. researchgate.net

The reaction is applicable to a wide range of primary and secondary alcohols, allowing for the introduction of various substituents at the N-9 position. organic-chemistry.orgnih.gov While the traditional Mitsunobu reaction is effective, newer protocols have been developed to simplify the removal of byproducts and to accommodate a broader range of nucleophiles. organic-chemistry.org

C-8 Functionalization Methodologies

The C-8 position of the purine ring is a primary site for synthetic modification to generate diverse analogues.

C-8 Halogenation Techniques (e.g., Bromination)

Halogenation, particularly bromination, at the C-8 position of purines is a common and effective functionalization strategy. mdpi.com Direct bromination of 6-chloropurines can be readily achieved by treatment with bromine in water. researchgate.net For example, 2-amino-6-chloropurine can be efficiently brominated at the C-8 position using this method. researchgate.net

Various brominating agents are employed in purine chemistry, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and phosphorus tribromide (PBr₃). The choice of reagent often depends on the specific substrate and desired outcome. While effective, these reagents often lead to bromination at the C-8 position. For instance, the reaction of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione with NBS in DMF results in C-8 bromination.

It is important to note that the reactivity of different positions on the purine ring can be influenced by the existing substituents. When an electrophilic reagent like bromine is used, the reaction predominantly occurs at the electron-rich C-8 position of the imidazole ring. nih.gov

C-8 Lithiation and Electrophilic Quenching Reactions

A powerful method for introducing a wide array of functional groups at the C-8 position is through direct C-H bond activation via lithiation. This process typically involves dissolving a 9-substituted 2-amino-6-chloropurine derivative in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature, such as -78 °C. A strong base, often an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is then used to deprotonate the C-8 position, creating a highly reactive lithiated intermediate. mdpi.comacs.org

This lithiated species can then be "quenched" with various electrophiles to introduce different substituents. mdpi.com For example, reaction with alkyl halides can introduce alkyl groups. mdpi.com This method has been successfully used for the efficient halogenation, alkylation, and formylation at the C-8 position of N2-protected 9-substituted 2-amino-6-chloropurines. researchgate.net

In some cases, protection of other functional groups on the purine ring may be necessary to achieve the desired regioselectivity. For instance, protecting the 8-position of a 6-chloropurine (B14466) riboside with a triisopropylsilyl (TIPS) group allows for lithiation at the C-2 position, which is otherwise less favored. acs.org

Direct Regioselective C-H Cyanation at C-8

A recently developed method allows for the direct regioselective C-H cyanation of purines at the C-8 position. nih.govmdpi.com This transition-metal-free process involves a sequential activation with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. nih.govmdpi.com

This methodology takes advantage of reversing the polarity of the electron-rich imidazole ring of the purine. The activation with triflic anhydride makes the C-8 position susceptible to nucleophilic attack by the cyanide ion. mdpi.com This approach has been shown to be effective for a variety of 9-substituted 6-chloropurines, affording the corresponding 8-cyano derivatives in moderate to excellent yields. nih.gov A range of functional groups on the N-9 substituent are tolerated under these conditions. nih.govmdpi.com

Interestingly, the regioselectivity of the cyanation can be switched from the C-8 to the C-2 position by the presence of an electron-donating group at the C-6 position, such as a diethylamino group. nih.govmdpi.com This allows for the synthesis of both 8-cyano and 2-cyano purine derivatives from a common 6-chloropurine precursor through different reaction sequences. nih.govmdpi.com

Modifications at the C-6 Position

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-6 position of 6-chloropurines is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pub This is due to the electron-withdrawing nature of the purine ring system, which activates the C-6 position towards attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group to introduce new functional groups. byu.educhemicalbook.com

The reactivity of halogens at the C-6 position in SNAr reactions generally follows the order F > Cl > Br > I. byu.edu However, the specific reaction conditions, including the solvent and the nature of the nucleophile, can influence this order. byu.eduacs.org For example, in reactions with certain nucleophiles, 6-iodopurine (B1310063) nucleosides have been found to be more reactive than their 6-chloro counterparts. byu.edu

The SNAr reaction at the C-6 position is a cornerstone in the synthesis of a vast array of purine derivatives. nih.gov For instance, reaction of 6-chloropurine with various amines leads to the formation of N6-substituted adenines, a class of compounds with significant biological activities.

Table 1: Summary of Synthetic Methodologies

| Section | Methodology | Key Reagents | Position(s) Functionalized | Key Features |

| 2.2.1.3 | Mitsunobu Coupling | Alcohol, PPh₃, DEAD/DIAD | N-9 | High regioselectivity for N-9 alkylation. researchgate.netresearchgate.net |

| 2.2.2.1 | C-8 Halogenation | Br₂, NBS | C-8 | Direct and efficient method for introducing halogens. researchgate.net |

| 2.2.2.2 | C-8 Lithiation | LDA, Electrophiles (e.g., alkyl halides) | C-8 | Versatile method for introducing various functional groups. researchgate.net |

| 2.2.2.3 | C-H Cyanation | Tf₂O, TMSCN | C-8 | Direct, regioselective, and transition-metal-free. nih.govmdpi.com |

| 2.2.3.1 | SNAr Reactions | Nucleophiles (amines, alkoxides, etc.) | C-6 | Highly versatile for introducing a wide range of substituents. byu.edu |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in the synthesis of purine derivatives. researchgate.netyonedalabs.com These reactions typically involve the coupling of a halopurine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netyonedalabs.com

For the synthesis of 6-arylpurine derivatives, 6-chloropurines are commonly used as the starting material. researchgate.netacs.org The Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C6 position of the purine ring. acs.org An efficient protocol has been developed for the Suzuki-Miyaura coupling of 6-chloropurines and their nucleosides in water, which is an environmentally friendly solvent. nih.govacs.org This method utilizes sodium tetrachloropalladate(II) (Na2PdCl4) as the catalyst in conjunction with a water-soluble phosphine ligand. nih.govacs.org

The reactivity of halopurines in cross-coupling reactions is dependent on the position of the halogen. The C6 position is generally the most reactive, followed by C2 and then C8. researchgate.net This chemoselectivity allows for the stepwise functionalization of di- or tri-halogenated purines. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net

The choice of reaction conditions, such as the solvent and the palladium catalyst, can significantly influence the outcome of the coupling reaction. For example, anhydrous conditions in toluene (B28343) are often preferred for coupling with electron-rich boronic acids, while aqueous dimethoxyethane (DME) is suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

| Starting Material | Coupling Partner | Catalyst System | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 6-Chloropurines/Nucleosides | Aryl/Heteroaryl Boronic Acids | Na2PdCl4 / Water-soluble phosphine ligand | Water or Water/n-butanol | Environmentally friendly, efficient for unprotected purines | nih.govacs.org |

| 9-Benzyl-6-chloropurine | Aryl/Alkenyl Boronic Acids | Palladium catalyst | Toluene (for electron-rich boronic acids) or aqueous DME (for electron-poor boronic acids) | Solvent-dependent optimization for different electronic properties of the coupling partner | researchgate.net |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid (1 equiv.) | Palladium catalyst | Not specified | Regioselective coupling at the more reactive C6 position | researchgate.net |

One-Pot and Multi-Component Synthetic Approaches for Poly-substituted Purines

One-pot and multi-component reactions (MCRs) offer significant advantages in the synthesis of complex molecules like polysubstituted purines by combining multiple reaction steps into a single operation without isolating intermediates. nih.govresearchgate.netacs.org This approach enhances efficiency, reduces waste, and simplifies experimental procedures. nih.govresearchgate.netacs.org

A notable one-pot method for synthesizing highly functionalized purines involves a metal-free, scalable adaptation of the Traube synthesis using Vilsmeier-type reagents. nih.gov This method allows for the preparation of 9-aryl-substituted chloropurines from 5-amino-4-chloropyrimidines. nih.gov Another versatile one-pot synthesis enables the creation of 6,8,9-polysubstituted purine libraries from 5-amino-4-chloro-6-alkylaminopyrimidines. researchgate.net

Multi-component reactions have also been explored for the synthesis of C(8)-substituted purine building blocks. nih.gov One such approach involves the reaction of a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters. nih.gov This method can selectively produce 2,6-diamino-purines, isoguanines, and 6-oxo-purine derivatives decorated at the C8 position. nih.gov The regioselectivity is controlled by the choice of annulation agent. nih.gov

Furthermore, a one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes provides an efficient route to 6-chloro-8-substituted-9H-purines. doaj.org This reaction is effectively catalyzed by reusable solid acid catalysts under solvent-free conditions. doaj.org

Catalytic Systems in Purine Synthesis

The development of efficient and reusable catalytic systems is crucial for the sustainable synthesis of purines. Both heterogeneous and reusable catalysts have been successfully employed in various synthetic strategies.

Heterogeneous Catalysis (e.g., Ag/SiO2, Fe3O4)

Heterogeneous catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling. rsc.org Silver supported on silica (B1680970) (Ag/SiO2) has been demonstrated as an effective heterogeneous catalyst for the one-pot synthesis of 6-chloro-8-substituted-9H-purine derivatives from 6-chloropyrimidines and substituted acids. researchgate.net This method provides excellent yields in short reaction times under environmentally friendly conditions, and the catalyst can be reused multiple times without significant loss of activity. researchgate.net

Magnetic nanoparticles, such as silica-coated iron oxide (Fe3O4@SiO2), have also emerged as promising catalyst supports. nih.govnih.gov These materials can be functionalized to create active catalytic sites. For instance, Fe3O4@SiO2 modified with diaminopyrimidine has been used as a magnetic recyclable nanocatalyst for the synthesis of pyranothiazolopyrimidines and 4H-pyrans via three-component reactions under solvent-free conditions. nih.govnih.gov The catalyst's magnetic nature allows for easy recovery using an external magnet. nih.govnih.gov

Reusable Catalyst Systems (e.g., Cellulose Sulfuric Acid)

The use of biodegradable and renewable materials as catalyst supports aligns with the principles of green chemistry. Cellulose sulfuric acid (CSA) is a bio-supported, reusable solid acid catalyst that has proven effective in purine synthesis. doaj.orgresearchgate.net

CSA has been successfully employed in the one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes to produce 6-chloro-8-substituted-9H-purines. doaj.org This solvent-free method offers high to excellent yields, short reaction times, and easy workup procedures. doaj.org The catalyst can be recovered and reused multiple times without a significant decrease in its catalytic activity. doaj.orgresearchgate.net The preparation of CSA itself is straightforward, making it an attractive option for sustainable chemical synthesis. researchgate.netnih.govrsc.org

| Catalyst | Type | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Ag/SiO2 | Heterogeneous | One-pot synthesis of 6-chloro-8-substituted-9H-purines | Reusable, high yields, short reaction times, eco-friendly | researchgate.net |

| Fe3O4@SiO2@Pr-NH2@DAP | Heterogeneous (Magnetic) | Three-component synthesis of pyranothiazolopyrimidines and 4H-pyrans | Magnetic recovery, recyclability, high purity of products | nih.govnih.gov |

| Cellulose Sulfuric Acid (CSA) | Reusable Solid Acid | One-pot synthesis of 6-chloro-8-substituted-9H-purines | Biodegradable, reusable, solvent-free conditions, high yields | doaj.org |

Synthetic Approaches to Specific 8,9-Dialkylpurine Derivatives (as exemplified by 6-Chloro-8,9-dimethyl-9H-purin-2-amine)

While a direct, detailed synthesis for this compound is not explicitly detailed in the provided context, the synthesis of analogous 8,9-dialkylpurine derivatives can be inferred from general strategies for purine functionalization.

The introduction of alkyl groups at the N9 position is a common step in purine synthesis. For example, the synthesis of 9-substituted 8-oxoadenines can be achieved through N9-alkylation of adenine (B156593), followed by halogenation and hydrolysis. researchgate.net This highlights a general strategy of first modifying the N9 position before further functionalization of the purine core.

The synthesis of 8,9-diallylpurines has been achieved through the addition of allylmagnesium bromide to C8-unsubstituted purines, followed by rearomatization. researchgate.net This suggests a potential route for introducing alkyl groups at the C8 position.

A plausible, though not explicitly documented, synthetic route to this compound could involve a multi-step process. This might begin with a suitable pyrimidine precursor, such as a 4,5-diaminopyrimidine. Cyclization with a reagent that introduces the C8-methyl group, followed by N9-methylation, and subsequent chlorination at the C6 position would lead to the desired product. The order of these steps would be crucial for achieving the correct regiochemistry.

One-pot syntheses that generate 6,8,9-polysubstituted purines from 5-amino-4-chloro-6-alkylaminopyrimidines offer a more direct, albeit complex, potential pathway. researchgate.net By carefully selecting the appropriate starting materials and reaction conditions, it may be possible to construct the this compound skeleton in a single synthetic operation.

Structure Activity Relationship Sar Studies of 6 Chloro 8,9 Dimethyl 9h Purin 2 Amine Derivatives

Impact of Substituents at the Purine (B94841) Core

The biological profile of purine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at the C-6, N-9, and C-8 positions have been extensively studied to understand their influence on efficacy and selectivity.

The chlorine atom at the C-6 position of the purine ring is a critical feature that significantly influences both the chemical reactivity and biological efficacy of the molecule. This halogen serves two primary roles: as a key pharmacophoric element and as a versatile synthetic handle for further molecular elaboration.

From a biological standpoint, the 6-chloropurine (B14466) moiety has been identified as an important contributor to the antiviral activity of certain nucleoside analogues. nih.gov For instance, studies on agents against the SARS-coronavirus revealed that the presence of the 6-chloropurine base was a recurring trend among the most effective compounds. nih.gov The introduction of a halogen, such as chlorine, can also confer resistance to metabolic degradation. For example, halogenation at the C-2 position is known to protect purine nucleosides from deamination by adenosine (B11128) deaminase (ADA), thereby increasing their intracellular half-life and enhancing their therapeutic potential. nih.gov This principle underscores the value of halogenation in designing more robust drug candidates.

From a synthetic perspective, the C6-chloro group is an excellent leaving group, making it an ideal site for nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity allows for the straightforward introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups, enabling the systematic exploration of the chemical space around the purine core. researchgate.netnih.gov The synthesis of numerous 6-substituted purine derivatives to screen for antifungal, anticancer, and antiviral activities often begins with a 6-chloropurine intermediate. researchgate.netresearchgate.net For example, 7-(tert-butyl)-6-chloropurine is a key intermediate for creating novel 6,7-disubstituted purine derivatives for biological screening. nih.gov

The substituent at the N-9 position of the purine ring plays a crucial role in orienting the molecule within a receptor binding pocket and can significantly impact its biological activity. In 6-Chloro-8,9-dimethyl-9H-purin-2-amine, this position is occupied by a methyl group.

The C-8 position of the purine ring offers another valuable site for modification to tune biological activity. Theoretical studies have shown that substituents at the C-8 position can exert a stronger influence on the electronic structure of the purine ring system compared to substitutions at the C-2 or N-positions. acs.org This electronic modulation can translate into significant changes in biological function.

Functionally, C-8 substituted purines are associated with a range of biological activities. nih.gov

Antiviral and Anticancer Activity : C-8 alkylated purine analogs have demonstrated notable antiviral and anticancer effects. For instance, 8-methyladenosine (B1596262) is a selective inhibitor of the vaccinia virus. nih.gov

Enzyme Inhibition : The addition of heterocyclic modifications at the C-8 position of guanosine (B1672433) analogues has been shown to significantly increase their inhibitory potency against purine nucleoside phosphorylase (PNP). researchgate.net

Conformational Control : Substituents at the C-8 position can influence the conformation around the glycosidic bond in nucleoside analogs, which can be a critical determinant for receptor binding and biological activity. mdpi.com For example, an ethenyl group at C-8 was found to induce a different conformational preference compared to natural nucleosides and conferred cytostatic activity. mdpi.com

The table below summarizes the impact of substitutions at various positions on the purine core.

| Position | Substituent Type | Impact on Biological Profile | Research Findings |

| C-6 | Chlorine | Enhances antiviral efficacy; serves as a key synthetic handle for diversification. | Crucial for anti-SARS-CoV activity. nih.gov The C6-Cl group facilitates SNAr reactions for creating libraries of analogs. rsc.org |

| N-9 | Alkyl (e.g., Methyl, Isopropyl) | Influences receptor orientation and binding; affects physicochemical properties like stacking. | N-alkylation is critical for activity; N7-alkylated isomers also show promise. nih.gov Affects purine stacking interactions. nih.gov |

| C-8 | Alkyl, Aryl, Heterocycle | Strong electronic influence; modulates antiviral, anticancer, and enzyme inhibitory activity. | C8-substituents have a strong impact on the purine electronic structure. acs.org C8-alkylation leads to antiviral compounds. nih.gov |

Correlation of Structural Features with Target Selectivity and Potency

The ultimate goal of SAR studies is often to enhance the potency of a compound against its intended target while minimizing activity against other targets, thereby improving its selectivity and reducing potential side effects. The structural features of purine derivatives are directly correlated with their ability to selectively bind to different subtypes of purinergic receptors (e.g., P1 adenosine receptors A₁, A₂A, A₂B, A₃ and P2 receptors P2X, P2Y). nih.govnih.gov

Selectivity and potency are modulated by a combination of substitutions across the purine core. For example, in the context of adenosine receptor ligands, substitutions at the N-6 position are well-known to modulate affinity and selectivity. nih.gov Simultaneously, modifications at the C-2 position, such as the introduction of a chlorine atom, can increase potency. nih.gov The interplay between these positions is crucial; a specific substituent at one position may only confer high affinity when paired with a complementary substituent at another.

The development of potent and selective antagonists for the human adenosine A₃ receptor (hA₃R) provides a clear example. In a series of pyrido[2,1-f]purine-2,4-dione derivatives, systematic modifications led to compounds with high affinity and selectivity over other adenosine receptor subtypes. acs.org This selectivity arises from the specific interactions that the substituted purine core makes with the unique amino acid residues within the hA₃R binding pocket. Quantitative approaches can also be used to define a target-specific selectivity score, which considers both the absolute potency against the target of interest and the relative potency against other targets. aalto.fi

Stereochemical Requirements for Receptor Affinity and Subtype Selectivity

Stereochemistry is a critical factor that governs the interaction between a ligand and its biological target. For purine derivatives, particularly nucleoside analogs, the stereochemical configuration of both the purine core substituents and the attached sugar moiety can have a profound impact on receptor affinity and subtype selectivity.

A compelling example is the synthesis of 2-chloropurine arabinosides bearing chiral amino acid amides at the C-6 position. In studies evaluating their antiproliferative activity, the specific stereochemistry of the amino acid was crucial. A derivative with L-serine at C-6 exhibited significantly higher activity (IC₅₀ = 16 μM) against a human leukemia cell line compared to derivatives with other amino acids, highlighting a distinct stereochemical preference by the target. nih.gov

Bioisosteric Transformations and Pharmacophore Derivation

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound without drastically changing its binding mode. This involves substituting a part of the molecule with a chemical group that has similar steric and electronic properties. The systematic application of bioisosteric transformations is fundamental to deriving a pharmacophore model—a three-dimensional map of the essential features required for a molecule to bind to a specific target.

The development of antagonists for the adenosine A₃ receptor illustrates this process. Starting with a lead compound, chemists systematically replace and modify different parts of the molecule. For instance, in the pyrido[2,1-f]purine-2,4-dione series, various aromatic and aliphatic groups were introduced at a specific position to probe the receptor's tolerance for size, electronics, and hydrophobicity. acs.orgnih.gov By correlating the changes in structure with changes in binding affinity (Kᵢ) and binding kinetics (kₒₙ, kₒff), a detailed understanding of the required features emerges. acs.org

Databases of known bioisosteric replacements can be mined to suggest novel transformations. acs.org For purine analogs, this could involve replacing a chlorine atom with a cyano group, or a methyl group with an ethyl or cyclopropyl (B3062369) group, to fine-tune interactions. The synthesis of purine derivatives with different amino acids at the C-6 position can also be viewed as a bioisosteric approach to explore the hydrogen-bonding and steric requirements of the target protein in that region. nih.gov Through these iterative cycles of synthesis and testing, a robust pharmacophore model is built, guiding the design of new, more potent, and selective molecules.

Biological Activities and Mechanistic Investigations of 6 Chloro 8,9 Dimethyl 9h Purin 2 Amine and Analogues

Anticancer and Antitumor Research

The purine (B94841) scaffold has been a significant area of focus in medicinal chemistry for the development of novel therapeutic agents. Among these, 6-Chloro-8,9-dimethyl-9H-purin-2-amine and its structural analogues have emerged as a noteworthy class of compounds, particularly in the realm of anticancer research. Their biological activities are primarily linked to their ability to inhibit key cellular proteins involved in cancer cell proliferation and survival.

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis. nih.gov It is responsible for the proper folding, stability, and function of a wide array of "client" proteins, many of which are crucial for cancer cell survival and growth. nih.govnih.gov In cancerous cells, Hsp90 is often overexpressed and exists in a state of high activation. nih.gov This makes it an attractive target for cancer therapy, as its inhibition can simultaneously disrupt multiple oncogenic pathways. nih.gov Purine-based compounds, including the 2-amino-6-halopurine series, have been identified as potent inhibitors of Hsp90. nih.gov

The primary mechanism by which 6-chloro-purin-2-amine analogues inhibit Hsp90 is by targeting its N-terminal domain. nih.gov This domain houses a crucial ATP-binding pocket, which is essential for the chaperone's function. nih.gov While Hsp90 possesses two chaperone sites, one in the N-terminal and one in the C-terminal fragment, it is the N-terminal site that contains the binding pocket for ATP and is the target of many inhibitors. nih.govnih.gov

Inhibitors from the 2-amino-6-halopurine class bind to this N-terminal ATP pocket, acting as competitive inhibitors of ATP. nih.gov The substitution at the 6-position of the purine ring is critical for this activity. The presence of an electron-withdrawing halogen, such as chlorine, enhances the hydrogen bonding potential of the 2-NH2 group, which forms key interactions within the Hsp90 binding site. nih.gov Replacing the chlorine with groups like NH2, OCH3, or CH3 leads to a significant decrease in inhibitory potency. nih.gov This competitive binding prevents the conformational changes in Hsp90 that are normally driven by ATP hydrolysis, thereby inhibiting its chaperone activity.

A key characteristic of Hsp90 inhibitors is their preferential affinity for the activated conformation of the chaperone, which is prevalent in tumor cells. nih.gov Hsp90 in cancer cells is typically part of a multi-chaperone complex and is actively engaged with a large pool of oncogenic client proteins. nih.gov This activated state has a higher affinity for inhibitors compared to the latent, uncomplexed Hsp90 found in normal cells. This selectivity allows for a therapeutic window, where cancer cells are more sensitive to Hsp90 inhibition than healthy cells.

By inhibiting Hsp90, 6-chloro-purin-2-amine analogues disrupt the stability and function of numerous oncogenic client proteins that are dependent on the chaperone for their proper conformation and survival. nih.govnih.gov When Hsp90 function is blocked, these client proteins become destabilized, are targeted for ubiquitination, and are subsequently degraded by the proteasome. The degradation of these proteins, which can include mutated kinases, transcription factors, and other proteins that drive cell proliferation and survival, leads to the suppression of tumor growth. nih.gov

Analogues of 6-chloro-purin-2-amine have demonstrated significant antiproliferative effects across various human cancer cell lines. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. For instance, specific purine derivatives have shown potent activity against breast cancer, colon cancer, and melanoma cell lines. nih.gov

Research has shown that certain 2,6-dichloro-purine derivatives are potent cytotoxic agents against multiple tumor cell lines, exhibiting IC50 values in the low micromolar range. nih.gov The antiproliferative activity of these compounds highlights their potential as leads for the development of new anticancer drugs. nih.gov

| Compound | Assay/Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| 6-Chloro-9-((3-tert-butylisoxazol-5-yl)methyl)-9H-purin-2-amine (6b) | Hsp90α Inhibition | 1.76 µM | mdpi.com |

| 6-Chloro-9-((3-isopropylisoxazol-5-yl)methyl)-9H-purin-2-amine (6c) | Hsp90α Inhibition | 0.203 µM | mdpi.com |

| β-D-mannopyranosyl-purine derivative | MCF-7 (Breast Cancer) | 1.5 µM (GI50) | researchgate.net |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (30) | MCF-7, HCT-116, A-375, G-361 | Single-digit µM (IC50) | nih.gov |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate (33) | MCF-7, HCT-116, A-375, G-361 | Single-digit µM (IC50) | nih.gov |

The antiproliferative activity of 6-chloropurine (B14466) analogues is often a consequence of their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. researchgate.netnih.gov The regulation of these processes is fundamental for normal tissue development and homeostasis, and their dysregulation is a hallmark of cancer. nih.gov

Studies on 6-chloropurine nucleosides have demonstrated that these compounds can induce apoptosis in cancer cells, which is a key mechanism of their antitumor action. researchgate.net The induction of apoptosis by these agents has been confirmed through various assays, including those that detect PARP cleavage and the activation of caspases, which are key executioner proteins in the apoptotic pathway. researchgate.net Furthermore, some purine analogues have shown selective activity against specific cancer cell lines, such as melanoma, via the induction of apoptosis. nih.gov

In addition to triggering apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from replicating. researchgate.net For example, treatment of cancer cells with certain 6-chloropurine nucleosides has been shown to cause an arrest in the G2/M phase of the cell cycle. researchgate.net The concurrent ability to induce both apoptosis and cell cycle arrest makes these compounds particularly effective as potential anticancer agents. nih.gov

Selective Toxicity against Cancer Cells while Sparing Healthy Cells

A critical attribute for any potential anticancer agent is its ability to selectively target malignant cells while minimizing harm to healthy, non-cancerous cells. Analogs of this compound have demonstrated this crucial characteristic in various studies.

Research has shown that certain 6-chloropurine nucleoside derivatives exhibit notable cytotoxicity against a variety of human cancer cell lines, yet these same compounds were found to have no cytotoxic effects on normal diploid human fibroblasts. researchgate.net This suggests a therapeutic window where cancer cells could be targeted without causing widespread damage to healthy tissues. Further studies on the antimycobacterial properties of 2-amino-6-chloropurine (B14584) derivatives also highlighted their low toxicity profile against human embryo fibroblasts, with IC50 values greater than 50 μM, indicating they are essentially nontoxic to these normal cells. researchgate.net

The principle of selective toxicity is often evaluated by screening compounds against both cancer and normal cell lines. For instance, purine analogs are frequently tested against panels of human cancer cell lines, such as U-937 GTB (lymphoma), RPMI 8226/s (multiple myeloma), CEM/s (leukemia), and ACHN (renal adenocarcinoma), alongside normal cell lines like VERO (monkey kidney epithelial cells) or MRC-5 (human fetal lung fibroblasts) to establish a selectivity index. uio.no The differential sensitivity between cancerous and normal cells is a cornerstone of modern chemotherapy, and the observed selectivity of these purine analogs makes them promising candidates for further development. google.com

Synergistic Antitumor Properties in Preclinical Models

In addition to their intrinsic anticancer activity, purine analogs are being explored for their potential in combination therapies, where they may act synergistically with other anticancer agents. The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy to enhance efficacy and overcome drug resistance.

Studies involving 6-chloropurine nucleosides suggest that their efficacy could be enhanced when used in conjunction with other epigenetic or targeted agents. researchgate.net This approach can lead to more potent and durable responses in various malignancies. While specific preclinical synergistic studies on this compound are not extensively detailed in the available literature, the principle is well-established for the broader class of purine analogs. For example, some purine derivatives have been shown to induce G2/M cell cycle arrest, a mechanism that can sensitize cancer cells to other chemotherapeutic drugs that target different phases of the cell cycle. researchgate.net This creates a strong rationale for investigating these compounds in combination regimens in preclinical cancer models.

Antimicrobial Activities

Beyond their anticancer potential, this compound and its analogs have been investigated for a range of antimicrobial activities.

Antibacterial Efficacy and Mechanistic Insights

Derivatives of 2-amino-6-chloropurine have demonstrated significant antibacterial activity, particularly against mycobacteria. researchgate.netresearchgate.net Studies have identified compounds with high tuberculostatic activity against various strains, including the primary pathogenic strain Mycobacterium tuberculosis H37Rv, as well as M. avium and M. terrae. researchgate.net Impressively, some of these derivatives showed high efficacy against multidrug-resistant clinical strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.35 to 1.5 μg/ml. researchgate.net

Interestingly, mechanistic investigations revealed that the tuberculostatic activity of these 2-amino-6-chloropurine derivatives was not associated with the inhibition of mycobacterial serine-threonine protein kinases (STPK), suggesting an alternative mechanism of action is at play. researchgate.net Broader screening has also assessed activity against common bacterial pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netuio.no

Antiviral Potential

The purine scaffold is a well-established framework for the development of antiviral drugs. 2-amino-6-chloropurine derivatives serve as crucial intermediates in the synthesis of novel antiviral agents. mdpi.comresearchgate.net These intermediates have been used to create acyclic selenopurine nucleosides designed to target various herpes viruses. mdpi.comresearchgate.net

Compounds derived from this purine class have been evaluated for their efficacy against several significant viral pathogens, including:

Herpes Simplex Virus-1 (HSV-1)

Herpes Simplex Virus-2 (HSV-2)

Varicella-Zoster Virus (VZV)

Human Cytomegalovirus (HCMV) mdpi.com

The versatility of the 2-amino-6-chloropurine core allows for chemical modifications that can lead to potent and selective antiviral compounds, highlighting its importance in medicinal chemistry. researchgate.netgoogle.com

Antimalarial Properties

The search for new treatments for parasitic diseases has also included the evaluation of purine derivatives. Biological screening of agelasine (B10753911) analogs, which are a class of substituted purine derivatives, has demonstrated their potential against the protozoan parasite Plasmodium falciparum, the primary causative agent of the most severe form of malaria. uio.no

The research indicated that substitutions on the purine ring are critical for activity. Specifically, the introduction of a methyl group at the 2-position of the purine core was found to be beneficial for antiprotozoal activity. uio.no This finding provides a direct rationale for the potential antimalarial efficacy of compounds like this compound, which contains a 2-amino group that can be considered in structure-activity relationship studies alongside 2-methyl substituted analogs.

Modulation of Enzyme and Receptor Functions

The biological effects of this compound and its analogs are often rooted in their ability to interact with and modulate the function of specific enzymes and receptors. As structural mimics of endogenous purines like adenine (B156593) and guanine (B1146940), they can interfere with vital cellular processes.

A prominent mechanism of action for many purine derivatives is the inhibition of protein kinases. acs.org Compounds like olomoucine (B1683950) and roscovitine, which are 2,6,9-trisubstituted purines, have been shown to fit into the ATP-binding pocket of cyclin-dependent kinases (CDKs), thereby inhibiting their activity and halting cell cycle progression. researchgate.netacs.org This mode of action is highly relevant for anticancer effects. Some purine derivatives have been shown to inhibit topoisomerase-II, another critical enzyme for cell division, and induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. researchgate.net

Furthermore, purine receptors themselves are recognized as important therapeutic targets. researchgate.net The interaction of purine analogs with these receptors can trigger or block downstream signaling pathways. In some cases, the substitution pattern on the purine ring can dramatically alter how the molecule binds to its target. For example, C-8 substitution on certain guanine derivatives was found to be poorly tolerated by the target kinase, forcing the compound to adopt a novel "reverse" binding mode where the purine core is flipped 180 degrees. researchgate.net This highlights the subtle structural changes that can lead to profound differences in biological activity and provides a basis for the rational design of new, more selective enzyme and receptor modulators.

Adenosine (B11128) Receptor Ligand and Antagonist Activity

Research into the structure-activity relationships of purine derivatives has identified them as potential ligands and antagonists for adenosine receptors. While direct binding data for this compound is not extensively detailed in the available literature, studies on closely related analogues provide significant insights into its probable activity.

A study on 2,6,9-trisubstituted adenines revealed that modifications at the N6, C2, and N9 positions of the purine ring influence the binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). For instance, the presence of a chlorine atom at the C2 position, a feature of the title compound, was found to favor interaction with the A2A adenosine receptor subtype. nih.gov

In a series of N6-unsubstituted derivatives, the introduction of a chlorine atom at the C2 position in 9-propyladenine (to form 2-chloro-9-propyladenine) resulted in a two- to three-fold increase in affinity for A1, A2A, and A3 receptors and increased potency at the A2B receptor compared to the non-chlorinated analogue. nih.gov The compound 2-chloro-9-propyladenine, which shares the 2-chloro and 9-alkyl substitution pattern with this compound, demonstrated the highest affinity for the A2A receptor in its series with a Ki value of 2.2 μM. nih.gov However, the introduction of bulkier substituents at the N6 position tended to decrease the affinity for the A2A receptor. nih.gov

The binding affinities of several 2-chloro-9-propyladenine analogues at human adenosine receptors are presented in the table below.

| Compound | Substitution | A1 Ki (μM) | A2A Ki (μM) | A3 Ki (μM) | A2B Ki (μM) |

| 5 | 9-propyladenine | 12 | 6.5 | 15 | >30 |

| 6 | 2-chloro-9-propyladenine | 6.2 | 2.2 | 5.5 | 15 |

| 7 | 6-[((4-bromophenyl)acetyl)amino]-9-propyladenine | 1.8 | 18 | 2.1 | >30 |

| 8 | 6-[((4-bromophenyl)acetyl)amino]-2-chloro-9-propyladenine | 1.1 | 6.3 | 2.0 | >30 |

Data sourced from a preliminary study on 2,6,9-trisubstituted adenines as adenosine receptor antagonists. nih.gov

These findings suggest that this compound likely acts as an antagonist at adenosine receptors, with a potential preference for the A2A subtype, although further empirical data is needed for confirmation.

Inhibition of DNA Glycosylases (e.g., OGG1)

8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for excising the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA. nih.govnih.gov The inhibition of OGG1 is being explored as a potential therapeutic strategy in cancer and inflammatory diseases. nih.govnih.gov

While direct inhibitory data for this compound on OGG1 is not available, research on related purine structures provides some context. In the pursuit of OGG1 inhibitors, various small molecule libraries have been screened. researchgate.net Some studies have indicated that 6-chloropurine derivatives may exhibit slightly better inhibitory properties against OGG1 compared to their 8-oxoguanine counterparts, although these findings are largely qualitative. mdpi.com

Two notable competitive inhibitors of OGG1 that have been identified are TH5487 and SU0268. nih.gov These molecules bind to the active site of OGG1, preventing it from binding to its DNA substrate. nih.gov It is important to note that recent studies have revealed that these inhibitors can also have off-target effects, such as inhibiting efflux pumps and disrupting mitotic progression, which are independent of OGG1. nih.gov

Further research is required to determine if this compound or its close analogues possess any significant inhibitory activity against OGG1 or other DNA glycosylases.

Modulation of Protein Kinases, Sulfotransferases, and Phosphodiesterases

The purine scaffold is a common feature in many enzyme inhibitors, including those targeting protein kinases and phosphodiesterases.

Protein Kinases: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. nih.gov Derivatives of 2-aminopurine (B61359) have been designed and synthesized as selective CDK2 inhibitors. nih.gov Specifically, 6-alkoxy-2-aminopurine derivatives have shown promise as potent inhibitors of CDK2. nih.gov These findings suggest that the 2-amino-6-chloropurine core of this compound could serve as a scaffold for developing protein kinase inhibitors. A library of 80 protein kinase inhibitors was used to screen for activity in colorectal cancer cells, highlighting the therapeutic potential of this class of compounds. nih.gov

Sulfotransferases: There is currently no available scientific literature detailing the modulation of sulfotransferase activity by this compound or its close analogues.

Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that regulate the levels of the second messenger cyclic AMP (cAMP). nih.gov Inhibitors of PDEs have been investigated for their anti-inflammatory and anti-remodeling effects, particularly in airway diseases. nih.gov Purine-2,6-dione derivatives have been identified as a class of compounds with PDE inhibitory activity. nih.gov While these compounds are structurally distinct from this compound, they demonstrate that the broader purine family has the potential to interact with and modulate phosphodiesterase activity.

Anaplastic Lymphoma Kinase (ALK) Inhibition by Related Purine Analogues

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. nih.govnih.gov The development of small-molecule ALK inhibitors has been a significant focus in cancer therapy. nih.govnih.gov

While many established ALK inhibitors are based on pyrimidine (B1678525) scaffolds, the purine ring system has also been explored as a template for kinase inhibitors. Staurosporine-based compounds, which have a broader kinase inhibitory profile, have been shown to inhibit ALK with high potency (enzymatic IC50 of 2-4 nM). nih.gov Although not direct purine analogues, their mechanism of action provides insights into the types of interactions that can lead to ALK inhibition.

The development of ALK inhibitors has progressed through multiple generations to overcome acquired resistance, which often arises from mutations in the ALK catalytic domain. nih.gov The general strategy for ALK inhibition involves targeting the ATP-binding pocket of the kinase domain. Given that the purine structure is a fundamental component of ATP, it is plausible that appropriately substituted purine analogues could be designed to act as competitive ALK inhibitors. However, specific studies detailing the ALK inhibitory activity of compounds closely related to this compound are not yet prevalent in the scientific literature.

Computational and in Silico Methodologies in Purine Research

Development of Pharmacophore Models for Ligand DesignFinally, this section would have described the development of pharmacophore models based on the known or predicted interactions of 6-Chloro-8,9-dimethyl-9H-purin-2-amine. Such models are instrumental in designing new, more potent ligands.

While general methodologies for these techniques are well-established and have been applied to numerous purine (B94841) analogs, the specific application and results for this compound are not present in the accessible scientific literature. It is possible that such research has been conducted by private entities and remains proprietary, or that the compound has not yet been a subject of detailed public-domain computational investigation.

Experimental Methodologies for in Vitro and Preclinical Evaluation

Cell-Based Assays for Biological Activity Assessment

Cell-based assays are fundamental in pharmacological studies to observe the effects of a compound on living cells, typically human cancer cell lines. These experiments provide insights into a compound's potential to inhibit cancer cell growth, induce cell death, and the mechanisms by which these effects occur.

Cell viability and antiproliferative assays are designed to quantify the ability of a compound to reduce the number of viable cells in a population, either by killing them (cytotoxicity) or by inhibiting their ability to divide (antiproliferative effect). A common method is the MTT assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

The primary endpoint of these assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process or response by 50%. While numerous purine (B94841) analogues have been evaluated for their antiproliferative activity against various cancer cell lines, specific IC50 data for 6-Chloro-8,9-dimethyl-9H-purin-2-amine are not available in the reviewed scientific literature.

Table 1: Illustrative Antiproliferative Activity Data Table This table is for illustrative purposes only to show how data would be presented. No experimental values for this compound were found.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | MTT | Data not available |

| HCT116 | Colon Cancer | MTT | Data not available |

| SK-BR-3 | Breast Cancer | MTT | Data not available |

Cell cycle analysis is a technique used to determine the distribution of cells in the different phases of the cell cycle: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis). This is crucial for determining if a compound exerts its antiproliferative effects by causing cell cycle arrest at a specific checkpoint.

The most common method involves treating cells with the compound, fixing them, and staining their DNA with a fluorescent dye such as Propidium (B1200493) Iodide or DAPI. Flow cytometry is then used to measure the fluorescence intensity of individual cells, which is proportional to their DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase have an intermediate amount. The results are displayed as a histogram, and analysis can reveal an accumulation of cells in a particular phase, indicating a block in cell cycle progression. There are no published studies detailing the effects of this compound on the cell cycle of any cell line.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Assays to detect apoptosis are vital to understanding a compound's mechanism of action.

Annexin-V Staining: This is a marker for early apoptosis. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin-V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like PE or FITC), can be used to identify these early apoptotic cells via flow cytometry or fluorescence microscopy. To distinguish early apoptosis from late apoptosis or necrosis (where the membrane is ruptured), a vital dye like 7-AAD or propidium iodide is often used concurrently.

Caspase Cleavage: Caspases are a family of proteases that execute the process of apoptosis. A key event is the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). Assays can measure the activity of these caspases using substrates that become fluorescent or luminescent upon cleavage. The detection of cleaved PARP, a substrate of caspase-3, is another common marker of apoptosis.

No experimental data regarding the ability of this compound to induce apoptosis through these mechanisms has been reported in the scientific literature.

The Human Epidermal Growth Factor Receptor 2 (HER-2, also known as ErbB2) is a client protein of the molecular chaperone Hsp90. In several types of cancer, such as certain breast and gastric cancers, the HER-2 protein is overexpressed, leading to uncontrolled cell growth. Inhibition of Hsp90 disrupts the proper folding and stability of HER-2, leading to its degradation.

A HER-2 degradation assay typically involves treating a HER-2-overexpressing cancer cell line (e.g., SK-BR-3) with the test compound for a set period. The total amount of HER-2 protein in the cells is then quantified, usually by Western blotting or ELISA. A reduction in the HER-2 protein level indicates that the compound may be acting as an Hsp90 inhibitor. While this assay is standard for evaluating Hsp90 inhibitors, no data has been published on the effect of this compound on HER-2 levels.

Biochemical Assays for Enzyme Inhibition

Biochemical assays are conducted in a cell-free environment and are designed to measure the direct interaction between a compound and its purified target protein. This helps to confirm the mechanism of action hypothesized from cell-based assay results.

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression, making it an attractive target for cancer therapy. Cell-free assays are used to determine if a compound can directly inhibit the ATPase activity of Hsp90.

A common method is a fluorescence polarization (FP) assay. This assay measures the compound's ability to displace a fluorescently labeled ATP analog from the ATP-binding site of the purified Hsp90α protein. The resulting data is used to calculate an IC50 value, indicating the compound's potency as a direct inhibitor. While many purine-based compounds have been synthesized and evaluated as Hsp90 inhibitors, specific Hsp90α inhibitory activity data for this compound is not present in the available literature.

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Next-Generation 6-Chloro-8,9-dimethyl-9H-purin-2-amine Analogues

The rational design of next-generation analogues of this compound is a key area of future research, aiming to create new compounds with improved properties. This process involves the systematic modification of the parent molecule and the evaluation of how these changes affect its biological activity, a process known as establishing a structure-activity relationship (SAR).

Key synthetic strategies often begin with commercially available substituted purines, such as 2,6-dichloropurine. nih.gov The synthesis of analogues of this compound would involve targeted modifications at several key positions on the purine (B94841) ring:

C6 Position: The chlorine atom at the C6 position is a versatile chemical handle. It can be readily displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce a wide range of substituents. For instance, reacting the chloro-purine with substituted piperazines has been shown to yield potent anticancer compounds. nih.gov This position is crucial for modulating the compound's interaction with target proteins.

C2 Position: The amino group at the C2 position can be modified to explore its role in target binding. It can be acylated, alkylated, or replaced with other functional groups to fine-tune electronic properties and hydrogen bonding capabilities.

C8 and N9 Positions: The methyl groups at the C8 and N9 positions influence the molecule's conformation and lipophilicity. Replacing the C8-methyl with larger aryl or heterocyclic groups can introduce new interactions with target binding sites. Altering the N9-methyl to other alkyl or even cyclic substituents, like a cyclopentyl group, has been a successful strategy in developing other purine analogues. nih.gov

The table below outlines potential design strategies for creating novel analogues based on the this compound scaffold.

| Modification Site | Proposed Modification | Rationale for Modification | Potential Synthetic Approach |

| C6-Cl | Replacement with substituted amines (e.g., piperazines, anilines) | Introduce new vectors for target interaction; enhance potency and selectivity. | Nucleophilic aromatic substitution reaction with the desired amine. |

| C2-NH2 | Acylation or conversion to other functional groups | Modulate hydrogen bonding capacity and electronic properties. | Standard acylation reactions or diazotization followed by substitution. |

| C8-CH3 | Replacement with aryl or heteroaryl rings | Explore new binding pockets and pi-stacking interactions. | Condensation of a 4,5-diaminopyrimidine (B145471) precursor with a substituted aldehyde. |

| N9-CH3 | Replacement with larger alkyl, cycloalkyl, or benzyl (B1604629) groups | Alter solubility, metabolic stability, and steric profile. | Alkylation of the N9 position of the purine ring system. |

Exploration of Novel Biological Targets and Therapeutic Applications for Purine Scaffolds

The purine scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. bohrium.comresearchgate.net While some purine analogues function as antimetabolites by mimicking natural purines and disrupting DNA and RNA synthesis taylorandfrancis.comnih.gov, others are designed to bind with high specificity to proteins involved in disease pathways.

Future research will continue to uncover new targets for purine-based compounds, expanding their therapeutic potential beyond current applications. Some promising areas of exploration include:

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket that can accommodate purine-based inhibitors. Purine analogues have been developed to target a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Src, and Cyclin-Dependent Kinases (CDKs). bohrium.comnih.gov The development of new derivatives could lead to inhibitors with novel selectivity profiles against kinases that are currently considered "undruggable."

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that is essential for the stability and function of many oncogenic proteins. Purine-scaffold inhibitors have been identified that bind to the ATP pocket of Hsp90, leading to the degradation of its client proteins and representing a promising strategy for cancer therapy. nih.gov

Signaling Pathway Modulation: Purine derivatives can modulate critical signaling pathways outside of direct kinase inhibition. For example, new purine-based antagonists of the Smoothened (SMO) receptor have been designed to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers. mdpi.com

Epigenetic Targets: There is growing interest in developing inhibitors for enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases. The purine scaffold could serve as a starting point for designing inhibitors that target the cofactor-binding sites of these enzymes.

Neurodegenerative Diseases: Purinergic signaling, which involves adenosine (B11128) and ATP, plays a significant role in the central nervous system. nih.gov Derivatives of purines are being explored as ligands for adenosine receptors to develop treatments for conditions like Parkinson's disease and Alzheimer's disease.

The table below summarizes some of the key biological targets for purine scaffolds and their associated therapeutic applications.

| Biological Target Class | Specific Target Example(s) | Therapeutic Application | Reference |

| Protein Kinases | CDKs, Src, EGFR, BTK | Cancer | bohrium.comnih.gov |

| Chaperone Proteins | Hsp90 | Cancer | nih.gov |

| Signaling Receptors | Smoothened (SMO) Receptor | Cancer | mdpi.com |

| Transcription Factors | Stat3 | Cancer | acs.org |

| DNA Repair Enzymes | Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | Combination Cancer Therapy | mdpi.com |

| Adenosine Receptors | A1, A2A, A2B, A3 | Neurodegenerative Disorders, Inflammation | nih.gov |

Strategies for Enhancing Potency, Selectivity, and Efficacy of Purine-Based Compounds

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of protein targets, SBDD has become an invaluable tool. By understanding the precise interactions between a purine ligand and its binding site, medicinal chemists can design modifications that improve affinity and selectivity. For example, adding substituents that can access unique sub-pockets within the target protein can significantly enhance selectivity over closely related proteins.

Hybrid Molecule Approach: This strategy involves combining the purine scaffold with another pharmacophore to create a hybrid molecule. nih.gov This can lead to compounds with dual modes of action or improved targeting capabilities. For instance, linking a purine moiety to a quinoline (B57606) scaffold has produced derivatives with significant cytotoxicity against cancer cell lines. nih.gov

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are crucial for prioritizing which analogues to synthesize. acs.orgtpcj.org These computational tools can predict the binding affinity and selectivity of virtual compounds, allowing researchers to focus their synthetic efforts on the most promising candidates. tpcj.org

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) can fine-tune a compound's characteristics. For example, replacing a carbon atom with a nitrogen atom in an attached ring system can alter the compound's hydrogen bonding potential and metabolic stability.

Enhancing Bioavailability: The efficacy of a compound depends not only on its potency but also on its ability to reach its target in the body. Strategies to improve pharmacokinetic properties include modifying the compound to increase its solubility or membrane permeability. The development of lipophilic purine nucleoside derivatives has been shown to enhance the antitumor effect of other agents by improving cellular uptake and inhibiting DNA repair mechanisms. mdpi.com

Development of this compound Derivatives as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific target, enabling the study of that target's function in a cellular or organismal context.

To be effective, a chemical probe must be potent and selective for its intended target. The development of such probes from the this compound scaffold would involve several key modifications:

Affinity Labeling: A derivative could be synthesized with a reactive group, such as an electrophile, that can form a covalent bond with a nearby nucleophilic residue in the target's binding site. This allows for irreversible inhibition and can be used to identify the target protein from a complex mixture.

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., an azirine or benzophenone) into the molecule creates a photoaffinity label. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein, which is useful for target identification and mapping the binding site.

Tagged Derivatives: A reporter tag, such as a fluorescent dye (e.g., BODIPY), biotin, or a clickable alkyne group, can be attached to a non-critical position of the purine analogue. mdpi.com Fluorescently tagged probes allow for the visualization of the target's location and dynamics within living cells using microscopy. Biotinylated probes can be used to pull down the target protein and its binding partners for identification by mass spectrometry.

The development of such probes would first require the identification of a specific biological target for a this compound derivative. Once a potent and selective inhibitor is found, it can be further modified to create a suite of chemical tools to dissect complex biological pathways, validate new drug targets, and deepen our understanding of cellular physiology and disease.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.